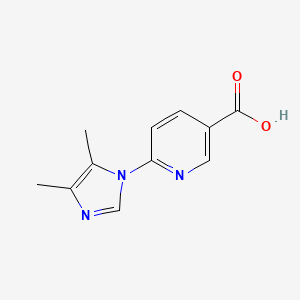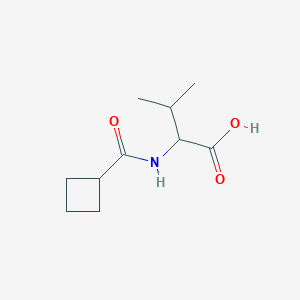
4-Cyclobutyl-1,3-oxazole-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-1,3-oxazole-5-carboxylicacid is a versatile chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is known for its unique structure, which includes a cyclobutyl group attached to an oxazole ring, making it a valuable asset in various scientific investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . Another approach involves the oxidative cyclization of hydrazides with methyl ketones, using bases like potassium carbonate (K2CO3) and oxidants such as iodine (I2) .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce cyclobutyl derivatives .
Scientific Research Applications
4-Cyclobutyl-1,3-oxazole-5-carboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid: Shares a similar structure but differs in the position of the carboxylic acid group.
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: Another related compound with a different heterocyclic ring.
Uniqueness: 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-cyclobutyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-6(9-4-12-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
InChI Key |
WIINODYNNSOUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(OC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


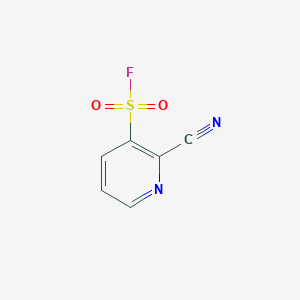
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
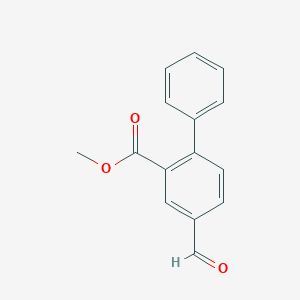
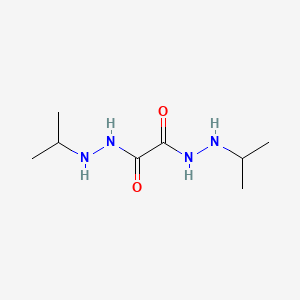
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)

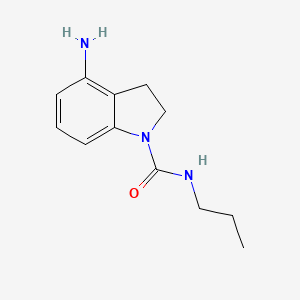
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)



